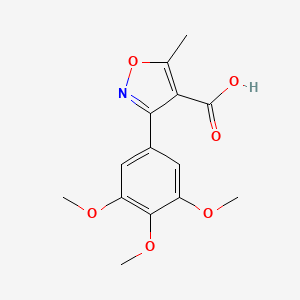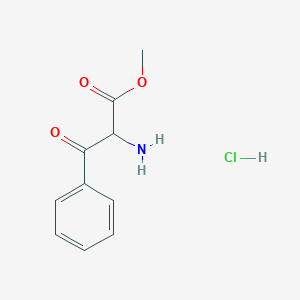
3-Amino-5-(4-methyl-2-thiazolyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “MFCD26684086” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of “MFCD26684086” involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the synthesis process.
Industrial Production Methods: In an industrial setting, the production of “MFCD26684086” is scaled up to meet the demand for this compound. The industrial production methods are designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities without compromising on quality. These methods often involve the use of advanced technologies and equipment to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD26684086” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The reactions involving “MFCD26684086” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the reaction.
Major Products: The major products formed from the reactions of “MFCD26684086” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
“MFCD26684086” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, “MFCD26684086” could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. In industry, the compound may be utilized in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Wirkmechanismus
The mechanism of action of “MFCD26684086” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic applications and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Several compounds share structural similarities with “MFCD26684086.” These similar compounds may include those with analogous functional groups or chemical backbones. Examples of similar compounds could be identified through chemical similarity searches and structural analysis.
Uniqueness: What sets “MFCD26684086” apart from similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable subject of study and a potential candidate for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C7H8N4S |
|---|---|
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
5-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H8N4S/c1-4-3-12-7(9-4)5-2-6(8)11-10-5/h2-3H,1H3,(H3,8,10,11) |
InChI-Schlüssel |
GQRDMITWLLXTQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C2=CC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)





![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)


![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)



